Dirhenium heptaselenide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dirhenium heptaselenide is an inorganic compound composed of rhenium and selenium It belongs to the family of transition metal dichalcogenides, which are known for their unique layered structures and interesting electronic properties

准备方法

Synthetic Routes and Reaction Conditions: Rhenium selenide can be synthesized through several methods, including chemical vapor deposition (CVD), hot-injection colloidal processes, and self-assembly techniques. One common method involves the reaction of rhenium trioxide (ReO3) with selenium (Se) at high temperatures. For instance, a mixture of argon and hydrogen gases is flown through a tube with ReO3 powder at the hot end (750°C) and selenium powder at the cold end (250°C), resulting in the formation of rhenium selenide .

Industrial Production Methods: Industrial production of rhenium selenide typically involves large-scale chemical vapor deposition techniques. These methods allow for the controlled growth of rhenium selenide layers on various substrates, making it suitable for applications in electronics and catalysis.

化学反应分析

Structural and Bonding Characteristics

Dirhenium complexes often exhibit metal-metal bonding, which strongly influences their reactivity. For example:

-

Dinuclear rhenium(I) complexes like [Re₂(μ-Cl)₂(CO)₆(μ-pyridazine)] feature pseudo-octahedral geometries with Re–Re interactions stabilized by bridging ligands .

-

Frontier molecular orbitals in such systems involve metal-centered d-orbitals and ligand π* orbitals, enabling charge-transfer transitions .

For Re₂Se₇, the bonding would likely involve:

-

Re–Re bonds : Short metal-metal distances (2.5–3.0 Å) stabilized by selenium bridges.

-

Se coordination : Selenium may act as a μ₂ or μ₃ bridging ligand, similar to chloride in [Re₂(μ-Cl)₂(CO)₆] .

Redox Reactivity

Dirhenium complexes frequently participate in redox reactions:

-

Reduction : [Re₂Cl₈]²⁻ undergoes one-electron reduction to [Re₂Cl₈]³⁻, with luminescence quenching via electron transfer to acceptors like TCNE .

-

Oxidation : Hydrido-carbonyl Re complexes react with protic acids (e.g., PhCOOH) to release H₂, forming carboxylato-bridged species .

For Re₂Se₇:

-

Reduction : Potential formation of Re–Se clusters (e.g., [Re₄Se₈]⁴⁻) via selenium ligand redistribution.

-

Oxidation : Likely oxidative cleavage of Re–Re bonds, yielding ReO₄⁻ and SeO₃²⁻ in acidic media.

Ligand Substitution Reactions

Dirhenium complexes exhibit ligand lability:

-

In [Re₂(μ-H)₂(CO)₆(μ-ppd)] (4 ), the ppd ligand is replaced by diazines under reflux conditions .

-

Selenium ligands in Re₂Se₇ may undergo substitution with stronger-field ligands (e.g., CO, PR₃):

Re2Se7+6CO→[Re2(μ−Se)3(CO)6]+4Se

Thermal Stability and Decomposition

Thermal pathways for dirhenium species:

-

[Re₄(μ₃-H)₄(CO)₁₂] fragments into dinuclear species at high temperatures .

-

Re₂Se₇ may decompose via:

2Re2Se7Δ2ReSe2+3Se2↑

Comparative Analysis with Rhodium and Molybdenum Systems

科学研究应用

Catalytic Applications

Dirhenium heptaselenide has been investigated for its catalytic properties, particularly in chemical reactions involving the activation of small molecules such as dinitrogen (N₂).

- Dinitrogen Activation : Research indicates that polynuclear metal complexes, including dirhenium compounds, can effectively activate dinitrogen. This activation is crucial for nitrogen fixation processes, which are essential for synthesizing ammonia and other nitrogen-containing compounds. Studies have shown that dirhenium complexes can facilitate the cleavage of the N≡N triple bond, leading to the formation of useful nitrogen species .

- Catalysis in Organic Reactions : this compound has also been explored as a catalyst in various organic transformations. Its unique electronic structure allows it to participate in redox reactions efficiently. For instance, it can catalyze the oxidation of alcohols to aldehydes or ketones under mild conditions.

Electronic Applications

The electronic properties of this compound make it a candidate for various applications in electronic devices.

- Transistors and Sensors : Due to its semiconducting nature, this compound is being studied for use in transistors and sensors. Its ability to conduct electricity while maintaining stability under operational conditions makes it suitable for these applications.

- Photovoltaic Cells : The compound's potential as a light-harvesting material has been explored in dye-sensitized solar cells (DSSCs). The incorporation of dirhenium complexes into the dye formulations has shown promise in enhancing the efficiency of solar energy conversion .

Biological Applications

This compound is also being investigated for its biological activity, particularly its anticancer potential.

- Antitumor Activity : Recent studies have highlighted the potential of dirhenium complexes in cancer treatment. For example, certain diruthenium complexes have demonstrated significant cytotoxic effects against cancer cells, suggesting that similar dirhenium compounds may possess therapeutic properties . The mechanism often involves the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.

Comparative Data Table

The following table summarizes key applications and findings related to this compound:

Case Study 1: Dinitrogen Activation

A study focused on the use of this compound in activating dinitrogen demonstrated that the compound could facilitate N₂ cleavage under mild conditions, leading to ammonia synthesis. This finding underscores its potential role in sustainable nitrogen fixation technologies.

Case Study 2: Antitumor Activity

Research on diruthenium complexes indicated that these compounds exhibit significant cytotoxicity against various cancer cell lines. The study suggests that this compound could be further explored for developing new anticancer therapies, leveraging its unique structural properties.

作用机制

The mechanism by which rhenium selenide exerts its effects is primarily related to its electronic structure and the presence of selenium vacancies. These vacancies can modulate the electronic properties of the compound, enhancing its catalytic activity and conductivity . In electrocatalytic applications, the active sites on the rhenium selenide surface facilitate the adsorption and reduction of hydrogen ions, leading to efficient hydrogen evolution .

相似化合物的比较

Rhenium diselenide (ReSe2): Similar to rhenium selenide, rhenium diselenide is another transition metal dichalcogenide with a layered structure.

Rhenium disulfide (ReS2): This compound is also a transition metal dichalcogenide but contains sulfur instead of selenium.

Rhenium ditelluride (ReTe2): Rhenium ditelluride is another related compound with tellurium atoms.

Uniqueness of Rhenium Selenide: Rhenium selenide stands out due to its specific electronic structure, which can be modulated by selenium vacancies. This property makes it particularly effective in catalytic and electronic applications, where precise control over electronic properties is crucial .

属性

CAS 编号 |

12397-16-9 |

|---|---|

分子式 |

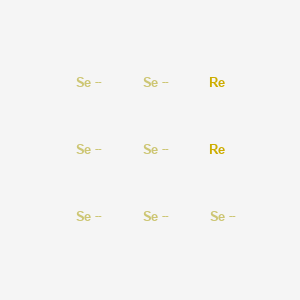

Re2Se7-14 |

分子量 |

925.2 g/mol |

IUPAC 名称 |

rhenium;selenium(2-) |

InChI |

InChI=1S/2Re.7Se/q;;7*-2 |

InChI 键 |

VIGSUGNAJZORCV-UHFFFAOYSA-N |

SMILES |

[Se-2].[Se-2].[Se-2].[Se-2].[Se-2].[Se-2].[Se-2].[Re].[Re] |

规范 SMILES |

[Se-2].[Se-2].[Se-2].[Se-2].[Se-2].[Se-2].[Se-2].[Re].[Re] |

Key on ui other cas no. |

12397-16-9 |

同义词 |

dirhenium heptaselenide |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。